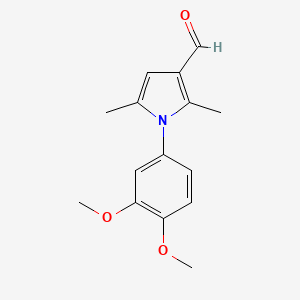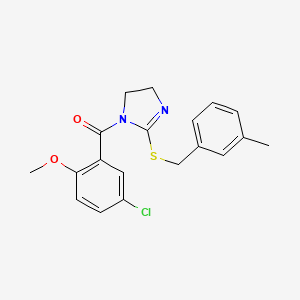
(5-chloro-2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions and careful analysis to determine the structure of the resulting molecules. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester is described as regiospecific, and the structure was confirmed using single-crystal X-ray analysis due to the complexity of identifying the correct regioisomer with spectroscopic techniques alone . This suggests that the synthesis of the compound of interest may also require precise control of reaction conditions and confirmation of the product's structure through crystallography.
Molecular Structure Analysis
The molecular structure of related compounds shows significant conformational differences that can affect the physical properties and reactivity. For example, the two unique molecules of the propionic acid derivative mentioned in the first paper exhibit different conformations between the methoxybenzene and pyrazole rings, which could influence the compound's behavior in a solid state . This implies that the molecular structure of (5-chloro-2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would also likely have conformational variability that could be relevant to its properties and applications.
Chemical Reactions Analysis
The chemical reactions involved in synthesizing related compounds often include condensation reactions using specific reagents and catalysts. For instance, the synthesis of a series of novel aryl methanones involved condensing 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones using TBAB and K2CO3 . This indicates that similar condensation methods could potentially be applied to synthesize the compound of interest, with careful selection of reagents and catalysts to ensure the desired product is obtained.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of functional groups. The crystal packing of the compounds can involve weak C-H...A interactions, which are significant in the absence of classical hydrogen bonding groups . Additionally, the antimicrobial activity of the aryl methanones synthesized in the second paper suggests that the presence of certain functional groups, such as the thiadiazolyl moiety, can confer biological activity, which could be relevant for the compound of interest if it possesses similar functional groups .
Aplicaciones Científicas De Investigación
Imaging Agent for Parkinson's Disease
The compound has been explored in the context of Parkinson's disease research. Specifically, a structurally related compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), was synthesized and evaluated as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research suggests potential utility of related compounds in neuroimaging and diagnostic applications for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
Another application involves the synthesis of novel imidazole compounds bearing isoxazole derivatives, demonstrating antimicrobial activity. This research area explores the chemical's utility in combating microbial infections, showcasing its potential in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Material Science and Chemistry
The compound also finds applications in material science and chemistry, such as in the synthesis and characterization of oligobenzimidazoles. These materials exhibit interesting electrochemical, electrical, optical, thermal, and rectification properties, indicating potential use in electronic and photonic devices (Anand & Muthusamy, 2018).
Enzyme Inhibition and Antioxidant Activities
Further, similar compounds have been investigated for their enzyme inhibitory and antioxidant activities. For instance, hindered phenolic aminothiazoles have shown α-glucosidase and α-amylase inhibitory activities alongside antioxidant properties. These findings suggest potential therapeutic applications in managing diabetes and oxidative stress-related conditions (Satheesh et al., 2017).
Synthesis of Functionalized Benzo[b]thiophenes
Moreover, the compound is relevant in synthetic chemistry, particularly in the synthesis of functionalized benzo[b]thiophenes, which serve as key intermediates in creating various pharmacologically active molecules. This highlights the compound's role in facilitating the development of new drugs and therapeutic agents (Pradhan & De, 2005).
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-13-4-3-5-14(10-13)12-25-19-21-8-9-22(19)18(23)16-11-15(20)6-7-17(16)24-2/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBAXESENWZXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)
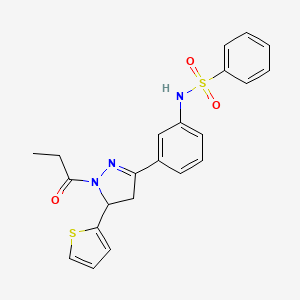
![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)
![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)
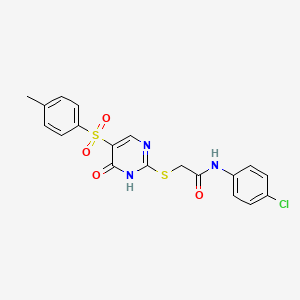
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone](/img/structure/B2532771.png)
![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)
![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)
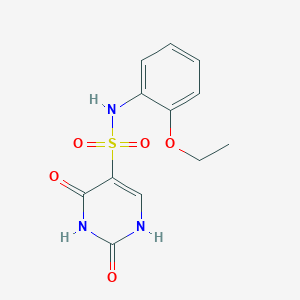
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)
![{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2532779.png)
